3-oxoboranylbenzoyl Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxoboranylbenzoyl Chloride can be synthesized through the reaction of 3-bromobenzoyl chloride with a boronic acid derivative under controlled conditions. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Oxoboranylbenzoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into boronic esters.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Boronic esters.
Substitution: Various substituted boronic derivatives.
Scientific Research Applications
3-Oxoboranylbenzoyl Chloride has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based enzyme inhibitors.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Oxoboranylbenzoyl Chloride involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron donor, transferring its boron moiety to a palladium catalyst. This process facilitates the formation of new carbon-carbon bonds, which are essential in organic synthesis .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the chlorocarbonyl group.
Boronobenzene: Another boronic acid derivative with different functional groups.
Benzoyl Chloride: Contains a similar benzoyl group but lacks the boronic acid moiety.
Uniqueness: 3-Oxoboranylbenzoyl Chloride is unique due to its dual functionality, combining the reactivity of both boronic acids and acyl chlorides. This dual functionality allows it to participate in a broader range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
3-oxoboranylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClO2/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZGEJIYVHOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)C1=CC(=CC=C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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